methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate
Description
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl carboxylate group and a 1,2,4-oxadiazole moiety bearing a phenyl substituent. The 1,2,4-oxadiazole group is known for its electron-deficient character and metabolic stability, while the pyrrole ring contributes to π-stacking interactions and solubility modulation . Crystallographic studies using tools like SHELX have been critical in resolving its molecular geometry, including bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(17-21-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBVBXYJJNRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative to form the oxadiazole ring . This intermediate can then be reacted with a pyrrole derivative under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrrole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The stability of the oxadiazole ring makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyrrole ring.
Mechanism of Action
The mechanism of action of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The oxadiazole ring could interact with metal ions or other biomolecules, while the pyrrole ring might participate in hydrogen bonding or π-π interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1,2,4-Oxadiazole Derivatives
Compounds sharing the 1,2,4-oxadiazole core but differing in substituents exhibit distinct properties. For example:
- Methyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate : Replacing the phenyl group with a methyl group reduces steric bulk, enhancing solubility but decreasing aromatic π-π interactions. Crystallographic data refined via SHELX reveal shorter van der Waals distances in the phenyl analog, suggesting stronger intermolecular stacking .
- Ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate : The ethyl ester derivative shows increased lipophilicity (logP ~2.1 vs. 1.8 for the methyl analog), impacting bioavailability.
Table 1: Key Properties of 1,2,4-Oxadiazole Analogs
| Compound | LogP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl (phenyl oxadiazole-pyrrole) | 1.8 | 145–147 | 12.5 (DMSO) |
| Methyl (methyl oxadiazole-pyrrole) | 1.2 | 120–122 | 18.9 (DMSO) |
| Ethyl (phenyl oxadiazole-pyrrole) | 2.1 | 130–132 | 8.3 (DMSO) |
Comparison with Pyrrole-Based Esters
- Methyl 1H-pyrrole-2-carboxylate : Lacking the oxadiazole moiety, this simpler analog exhibits lower thermal stability (decomposition at 110°C vs. 145°C for the target compound). SHELX-refined structures indicate that the oxadiazole group enhances rigidity, reducing conformational flexibility .
- Methyl 1-(benzyl)-1H-pyrrole-2-carboxylate : Substituting oxadiazole with a benzyl group increases hydrophobicity (logP ~2.5) but diminishes hydrogen-bonding capacity, as evidenced by reduced crystalline lattice energy in X-ray studies .
Comparison with 1,3,4-Oxadiazole Analogs
1,3,4-Oxadiazoles differ in ring connectivity, leading to altered electronic profiles. For instance:
- Methyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrrole-2-carboxylate : The 1,3,4-oxadiazole isomer exhibits a higher dipole moment (4.2 D vs. 3.5 D for 1,2,4-oxadiazole), influencing solubility and binding affinity in receptor-ligand interactions.
Biological Activity
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, and provides an overview of relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C13H12N4O3
CAS Number: [insert CAS number if available]
Molecular Weight: 256.26 g/mol
The compound features a pyrrole ring fused with a 1,2,4-oxadiazole moiety, which is known for imparting various biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, a series of pyrrole derivatives were tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, its structural similarities to other active pyrrole compounds suggest potential efficacy.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 6.25 | Escherichia coli |
| Compound C | 12.5 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal properties of pyrrole derivatives have also been explored. Research indicates that certain pyrrole-based compounds exhibit promising antifungal activity against various fungal pathogens. While specific data on this compound is limited, the oxadiazole component is known for enhancing antifungal activity in related compounds .
Case Studies and Research Findings
A study published in MDPI highlights the effectiveness of pyrrole derivatives in inhibiting bacterial growth and their potential as lead compounds for developing new antibiotics . Another investigation focused on the synthesis and evaluation of various oxadiazole-containing compounds, revealing that structural modifications can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
